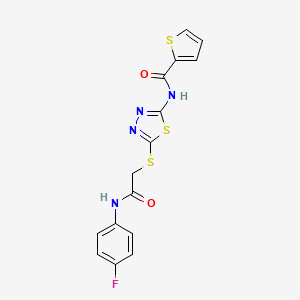

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Description

This compound is a 1,3,4-thiadiazole derivative featuring a thiophene-2-carboxamide core substituted with a 4-fluorophenylaminoethylthio group. The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2S3/c16-9-3-5-10(6-4-9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-2-1-7-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUURFCCXDPMBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane. It plays a crucial role in the innate immune response and has been associated with antitumor efficacy.

Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial activity. This article reviews its biological activity based on recent research findings, including case studies and data tables to illustrate its efficacy.

Chemical Structure and Properties

The compound features a thiophene ring fused with a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the carboxamide functionality enhances its pharmacological profile.

Structural Formula

Research indicates that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed IC50 values against Hep3B (Hepatocellular carcinoma) cells as low as 5.46 µM, indicating potent cytotoxicity . The mechanism involves interference with tubulin dynamics, akin to the action of known chemotherapeutics like Combretastatin A-4 (CA-4).

Case Studies

In a comparative study involving various thiophene derivatives:

- Compound 2b : IC50 = 5.46 µM

- Compound 2e : IC50 = 12.58 µM

Both compounds demonstrated significant inhibition of spheroid formation in Hep3B cells, leading to cell cycle arrest in the G2/M phase .

Data Table: Anticancer Activity of Thiophene Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 2b | 5.46 | Hep3B | Tubulin interaction |

| 2e | 12.58 | Hep3B | Tubulin interaction |

| CA-4 | 8.29 | Various | Tubulin interaction |

Antimicrobial Activity

Thiophene derivatives have been noted for their antimicrobial properties. The compound's structural attributes suggest potential efficacy against various pathogens.

Research Findings

A study highlighted that certain thiadiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, compounds derived from similar structures have shown inhibition rates exceeding 30% against pathogenic strains at concentrations around 100 μg/mL .

Data Table: Antimicrobial Activity

| Compound | Target Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|---|

| N-(5-(ethylthio)-1,3,4-thiadiazol) | Xanthomonas oryzae | 30 |

| N-(5-(ethylthio)-1,3,4-thiadiazol) | Rhizoctonia solani | 56 |

Antioxidant Properties

Thiophene derivatives have also been evaluated for their antioxidant potential. For instance, one derivative exhibited a significant inhibition rate of 62% compared to ascorbic acid in ABTS assays .

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | IC50 values as low as 5.46 µM |

| Antimicrobial | Inhibition rates up to 56% |

| Antioxidant | Inhibition rates up to 62% |

Scientific Research Applications

Antitumor Activity

Recent research has highlighted the potential of thiophene-2-carboxamide derivatives as effective antitumor agents. A study demonstrated that a derivative of thiophene-2-carboxamide exhibited potent cytotoxic effects against human tumor cell lines, including drug-resistant variants. The compound induced apoptosis in K562 chronic myelogenous leukemia cells through the activation of caspases and mitochondrial dysfunction, indicating its mechanism of action involves targeting cellular pathways critical for cancer cell survival .

Antibacterial Properties

The compound's derivatives have shown promising antibacterial activity against resistant strains of bacteria. For instance, molecular docking studies indicated that certain thiophene-2-carboxamide analogs effectively inhibited β-lactamase enzymes in Escherichia coli, suggesting their potential as novel antibacterial agents against infections caused by multidrug-resistant bacteria . The binding interactions observed in these studies provide insights into how these compounds can be optimized for enhanced efficacy.

Analgesic Effects

Another area of interest is the analgesic properties of compounds related to thiophene-2-carboxamide. Research has identified novel analogs that activate mu-opioid receptors with strong potency while exhibiting fewer side effects compared to traditional analgesics like morphine. These findings point towards the potential for developing new pain management therapies that minimize gastrointestinal side effects and tolerance issues associated with current opioid medications .

Antioxidant Activity

Thiophene derivatives have also been investigated for their antioxidant properties. A study synthesized various thiophene-2-carboxamide derivatives and assessed their ability to scavenge free radicals. The results indicated that these compounds could serve as effective antioxidants, which might be beneficial in preventing oxidative stress-related diseases .

Mechanistic Studies

The structural diversity of thiophene-2-carboxamide derivatives allows for extensive mechanistic studies related to their pharmacological activities. For example, investigations into the mechanisms of amyloid-beta aggregation using benzofuran and benzo[b]thiophene derivatives have provided valuable insights into Alzheimer's disease pathology and potential therapeutic strategies .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

However, analogs like 4a (97% yield) and 5e (74–88% yields) highlight the feasibility of high-yield syntheses for 1,3,4-thiadiazoles via alkylation or acylation reactions .

Structural Activity Relationships (SAR) :

- Thiophene vs. Benzothiazole/Thiazole : Replacing thiophene-2-carboxamide with benzothiazole (e.g., 4j ) or thiazole (e.g., Compound 11 ) alters bioactivity. For instance, benzothiazole derivatives (4j ) exhibit antiproliferative effects, while nitrothiophene-thiazole hybrids (Compound 11 ) show antibacterial activity .

- Fluorophenyl Substitution : The 4-fluorophenyl group in the target compound is shared with 5d and 4j , both of which demonstrate tyrosinase inhibition and antiproliferative activity, respectively. This suggests that fluorination enhances target specificity .

Biological Activity :

- Antimicrobial Activity : Compound 52 () with a triazolylthio-thiophenecarboxamide structure shows broad-spectrum antimicrobial activity, whereas the target compound’s activity remains uncharacterized .

- Enzyme Inhibition : The oxadiazole derivative 5d (tyrosinase inhibitor) and triazoloquinazoline derivatives () highlight the versatility of 1,3,4-thiadiazole hybrids in targeting enzymes .

Physical Properties

- Melting Points : Analogs like 5e (132–134°C) and 4j (261–263°C) exhibit significant variations in melting points, likely due to differences in molecular symmetry and intermolecular interactions .

- Spectral Data : IR and NMR spectra for analogs (e.g., 4j , 5d ) confirm the presence of key functional groups (C=S, C=O) and tautomeric forms, which are critical for structural validation .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions impact yield?

The compound’s synthesis likely involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. A common approach for analogous thiadiazoles involves cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by functionalization of the thioether and amide groups . Key steps include:

- Thiadiazole formation : Use of POCl₃ as a cyclizing agent (pH adjustment to 8–9 with ammonia for precipitation) .

- Thioether linkage : Reaction of thiol intermediates (e.g., 5-(4-fluorophenyl)-1H-imidazole-2-thiol) with chloroacetamide derivatives in the presence of potassium carbonate as a base .

- Amide coupling : Activation of thiophene-2-carboxylic acid with coupling agents (e.g., DCC/DMAP) or via acyl chloride intermediates . Critical factors : Solvent choice (acetonitrile or DMF), temperature control, and stoichiometric ratios of reagents to minimize side products .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity (e.g., thiophene protons at δ 6.8–7.5 ppm, fluorophenyl signals at δ 7.2–7.6 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous determination of dihedral angles between aromatic rings (e.g., thiophene and fluorophenyl groups at ~8–15°) .

- IR spectroscopy : Detection of amide C=O stretches (~1650–1680 cm⁻¹) and thioether C–S bonds (~650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended?

Based on structural analogs, prioritize:

- Enzyme inhibition assays : COX-1/2 inhibition (IC₅₀ determination via fluorometric or colorimetric methods) .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or kinase domains). Key parameters:

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds between the carboxamide group and Arg120 in COX-2) .

- QSAR studies : Correlate substituent electronegativity (e.g., fluorine on phenyl) with bioactivity using Hammett constants .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å for stable binding) .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

Discrepancies may arise from:

- Synthetic impurities : Use preparative HPLC to isolate isomers (e.g., thiophene regioisomers) and re-test bioactivity .

- Solvent effects in assays : Compare activity in DMSO vs. aqueous buffers (e.g., solubility-driven false negatives) .

- Crystal polymorphism : Perform PXRD to identify crystalline forms with differing bioavailability .

Q. How can reaction conditions be optimized for scalability without compromising yield?

Apply Design of Experiments (DoE) to variables:

- Temperature : 70–100°C (higher temps accelerate cyclization but risk decomposition) .

- Catalyst loading : 0.5–2.0 mol% of KI for nucleophilic substitution steps .

- Solvent polarity : DMF > acetonitrile > THF for polar intermediates . Example optimization : A central composite design (CCD) identified 85°C and 1.2 mol% KI as optimal, achieving 78% yield (vs. 52% in initial trials) .

Q. What are the limitations of current structure-activity relationship (SAR) studies for this compound class?

Key gaps include:

- Metabolic stability : Lack of data on hepatic microsomal degradation (e.g., CYP3A4-mediated oxidation of thiophene rings) .

- Selectivity : Poor discrimination between COX-1 and COX-2 isoforms in analogs .

- Toxicity : Limited genotoxicity profiling (e.g., Ames test for mutagenicity) .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiadiazole formation | DMF | 90 | POCl₃ | 78 | |

| Thioether coupling | Acetonitrile | 25 | K₂CO₃ | 65 | |

| Amide activation | THF | 0–5 | DCC | 82 |

Q. Table 2. Biological Activity of Structural Analogs

| Compound | COX-2 IC₅₀ (µM) | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Fluorophenyl-thiadiazole | 0.45 | 12.3 (MCF-7) | 8.0 (S. aureus) | |

| Dichloro-thiadiazole | 1.20 | 28.9 (HeLa) | 32.0 (E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.